Sigma-1 receptor antagonist 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

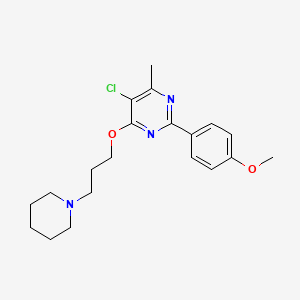

5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEOHCOAHZFOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Sigma-1 Receptor Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of a representative piperazine-based Sigma-1 (σ1) receptor antagonist, herein referred to as Antagonist 2. This document details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and discovery workflow.

Introduction to Sigma-1 Receptor Antagonists

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and intercellular signal transduction. S1R has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.

Sigma-1 receptor antagonists are compounds that bind to the S1R and inhibit its function. By doing so, they can modulate downstream signaling pathways, leading to therapeutic effects such as analgesia and neuroprotection. The development of potent and selective S1R antagonists is an active area of research in medicinal chemistry and pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative selective Sigma-1 receptor antagonist, E-52862, which serves as a surrogate for the conceptual "Antagonist 2" for data presentation purposes.

Table 1: In Vitro Binding Affinity and Selectivity

| Compound | Target | Ki (nM) | Selectivity (S2R/S1R) | Reference |

| E-52862 | Sigma-1 Receptor (S1R) | 17 | >58 | [1] |

| E-52862 | Sigma-2 Receptor (S2R) | >1000 | [1] |

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Formalin Test)

| Compound | Dose (mg/kg, p.o.) | Phase I Inhibition (%) | Phase II Inhibition (%) | ED50 (mg/kg) | Reference |

| E-52862 | 64 | 50 | 75 | 50.4 |

ED50 is the dose of a drug that produces a specific effect in 50% of the population[2][3][4].

Table 3: Pharmacokinetic Properties

| Compound | Parameter | Value | Species | Reference |

| E-52862 | t1/2 (h) | 2.6 | Rat | |

| E-52862 | Cmax (ng/mL) | 1350 | Rat | |

| E-52862 | Bioavailability (%) | 30 | Rat |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a representative piperazine-based Sigma-1 receptor antagonist.

Synthesis of a Representative Piperazine-Based S1R Antagonist

This protocol describes the synthesis of a piperazine-based Sigma-1 receptor antagonist, exemplified by the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a precursor for many S1R ligands[5][6].

Step 1: Synthesis of 1-((4-chlorophenyl)(phenyl)methyl)piperazine

-

To a stirred solution of 1-((4-chlorophenyl)(phenyl)methyl)amine (1 equivalent) in a suitable solvent such as toluene, add piperazine (B1678402) (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent to yield 1-((4-chlorophenyl)(phenyl)methyl)piperazine.

Step 2: Synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

-

To a solution of 1-((4-chlorophenyl)(phenyl)methyl)piperazine (1 equivalent) in a solvent like acetonitrile, add 2-bromoethanol (B42945) (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the final product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the Sigma-1 receptor.

Materials:

-

Guinea pig brain membranes (source of S1R)

-

--INVALID-LINK---pentazocine (radioligand)

-

Test compound (e.g., Antagonist 2)

-

Haloperidol (B65202) (for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate, and --INVALID-LINK---pentazocine at a final concentration close to its Kd value.

-

For the determination of total binding, add the vehicle (e.g., DMSO) instead of the test compound.

-

For the determination of non-specific binding, add a high concentration of a known S1R ligand, such as haloperidol (e.g., 10 µM).

-

Add the different concentrations of the test compound to the respective wells.

-

Incubate the plates at 37°C for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NGF-Induced Neurite Outgrowth Assay

This assay is used to determine the functional antagonist activity of a compound at the Sigma-1 receptor by assessing its ability to block the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth by a S1R agonist.

Materials:

-

PC12 cells (rat pheochromocytoma cell line)

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

S1R agonist (e.g., PRE-084)

-

Test compound (Antagonist 2)

-

Microscope with a camera

Procedure:

-

Seed PC12 cells in collagen-coated culture plates and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium.

-

Treat the cells with a sub-optimal concentration of NGF.

-

To determine the effect of the S1R agonist, treat a set of wells with NGF and the S1R agonist (e.g., 1 µM PRE-084).

-

To determine the antagonist activity of the test compound, pre-incubate the cells with different concentrations of the test compound for 30 minutes before adding NGF and the S1R agonist.

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth by counting the percentage of cells bearing neurites longer than the cell body diameter.

-

An antagonist will significantly reduce the potentiation of NGF-induced neurite outgrowth caused by the S1R agonist.

In Vivo Formalin Test for Analgesia

The formalin test is a widely used model of nociceptive pain in rodents.

Materials:

-

Male Swiss Webster mice (or other suitable rodent strain)

-

Formalin solution (e.g., 5% in saline)

-

Test compound (Antagonist 2)

-

Vehicle control

-

Observation chambers with mirrors for unobstructed view of the paws

Procedure:

-

Acclimate the animals to the testing environment.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the formalin injection.

-

At the designated time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal into the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).

-

The pain response occurs in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), which involves inflammatory processes and central sensitization.

-

A compound with analgesic properties will significantly reduce the time spent in pain-related behaviors in one or both phases compared to the vehicle-treated group.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

References

- 1. Methods of estimation of IC50 and SC50 parameters for indirect response models from single dose data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effective dose (pharmacology) - Wikipedia [en.wikipedia.org]

- 4. When less is more – efficacy with less toxicity at the ED50 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol | Benchchem [benchchem.com]

Navigating the Molecular Maze: A Technical Guide to the Targets of Sigma-1 Receptor Antagonists

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the primary and secondary molecular targets of Sigma-1 receptor antagonists. This document provides an in-depth analysis of their interactions, quantitative binding data, detailed experimental protocols, and visual representations of key signaling pathways.

The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of this receptor have shown considerable potential in preclinical and clinical studies. Understanding their precise molecular interactions is paramount for the development of selective and effective therapeutics. This guide elucidates the multifaceted pharmacology of S1R antagonists, focusing on their primary and secondary molecular targets.

Primary Molecular Target: The Sigma-1 Receptor

The principal molecular target of Sigma-1 receptor antagonists is, by definition, the Sigma-1 receptor itself. The S1R is a 25 kDa protein with a single transmembrane domain that forms homo-oligomers.[1][2] It acts as an intracellular signal transduction amplifier, modulating a variety of cellular processes. Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP/GRP78), an endoplasmic reticulum chaperone.[3] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane, where it interacts with a host of "client" proteins.[2][3] S1R antagonists, such as haloperidol, are thought to stabilize the S1R in an inactive conformation, often promoting its oligomerization and preventing its dissociation from BiP.[3]

Secondary Molecular Targets: A Network of Interactions

Beyond their primary target, many Sigma-1 receptor antagonists exhibit affinity for a range of other proteins, contributing to their overall pharmacological profile and, in some cases, their side effects. These secondary targets include neurotransmitter receptors and ion channels.

NMDA Receptors

A significant body of evidence points to a functional interaction between S1R and the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. S1R has been shown to physically associate with the GluN1 subunit of the NMDA receptor.[3][4] S1R antagonists can modulate NMDA receptor activity, often leading to a reduction in NMDA receptor-mediated signaling.[4][5] This interaction is believed to contribute to the neuroprotective and analgesic effects of some S1R antagonists.[4][5][6] For instance, S1R antagonists can inhibit the upregulation of the NR1 subunit, a process implicated in neuropathic pain.[7]

Opioid Receptors

Sigma-1 receptors can modulate the signaling of opioid receptors, particularly the mu-opioid receptor (MOR).[3][6][8] S1R antagonists have been shown to enhance opioid-induced analgesia without directly binding to the opioid receptor itself.[8][9][10] This potentiation is thought to occur through a direct physical association between S1R and MOR, leading to an allosteric modulation of MOR signaling.[3][8] This finding has significant implications for the development of adjunct therapies for pain management that could reduce the required dose of opioids and mitigate their side effects.

Dopamine (B1211576) Receptors

The dopaminergic system is another key area of interaction for Sigma-1 receptors. S1R can form heteromers with dopamine D1 and D2 receptors, thereby modulating their signaling cascades.[1][11] S1R agonists have been shown to potentiate cocaine self-administration by altering the conformation of the dopamine transporter (DAT).[12] Conversely, S1R antagonists can counteract some of the effects of dopamine receptor stimulation.[11] For example, cocaine-induced ERK1/2 phosphorylation, which is dependent on both D1R and S1R, can be blocked by S1R antagonists.[11]

Voltage-Gated Ion Channels

Sigma-1 receptors have been demonstrated to directly interact with and modulate the activity of various voltage-gated ion channels, including calcium (CaV), sodium (NaV), and potassium (KV) channels.[6][7][13][14] S1R antagonists can reverse the inhibitory effects of S1R agonists on these channels.[13][14] For instance, S1R activation inhibits L-type voltage-gated calcium channels, an effect that can be blocked by S1R antagonists.[13][15] This modulation of ion channel function contributes to the ability of S1R ligands to influence neuronal excitability and neurotransmitter release.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki or IC50 in nM) of several common Sigma-1 receptor antagonists for their primary target and key secondary targets. This data is essential for understanding the selectivity and potential off-target effects of these compounds.

| Compound | Sigma-1 (Ki/IC50, nM) | Sigma-2 (Ki/IC50, nM) | NMDA | Opioid (μ) | Dopamine (D2) |

| Haloperidol | 2.3 - 4.5[16] | - | - | - | Sub-nanomolar |

| BD-1047 | - | - | - | - | - |

| BD-1063 | - | - | - | - | - |

| NE-100 | 4.16 (IC50) | >1000 | - | - | - |

| S1RA (E-52862) | 17 | >1000 | - | - | - |

| PW507 | - | - | - | - | - |

Note: A comprehensive list with more compounds and off-target affinities would require a systematic review of numerous individual studies. The data presented here is illustrative.

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of Sigma-1 receptor antagonists. Below are outlines of key experimental protocols.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor.

Materials:

-

Membrane preparations from tissues or cells expressing S1R (e.g., guinea pig brain, HEK293 cells).[17]

-

Non-specific binding agent: Haloperidol (10 µM).[18]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Filter mats (GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, the test compound (or vehicle for total binding), and the radioligand. For non-specific binding, add haloperidol.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[16]

-

Terminate the binding reaction by rapid filtration through the filter mats to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Functional Assay

This assay measures the ability of a compound to modulate intracellular calcium mobilization, a downstream effect of S1R activity.

Materials:

-

Cells expressing S1R (e.g., RGC-5 cells).[13]

-

Calcium indicator dye (e.g., Fura-2 AM).

-

S1R agonist (e.g., (+)-SKF10047).[13]

-

Test antagonist.

-

Fluorescence microscope or plate reader.

Procedure:

-

Culture cells on glass coverslips or in a multi-well plate.

-

Load the cells with the calcium indicator dye.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Apply the test antagonist and incubate for a specified time.

-

Stimulate the cells with an S1R agonist.

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

Analyze the data to determine the effect of the antagonist on the agonist-induced calcium response.[19][20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the Sigma-1 receptor and a typical experimental workflow for antagonist characterization.

Caption: Sigma-1 Receptor Signaling Cascade.

Caption: S1R Antagonist Drug Discovery Workflow.

Conclusion

Sigma-1 receptor antagonists represent a promising class of therapeutics with a complex molecular pharmacology. Their primary interaction with the Sigma-1 receptor initiates a cascade of modulatory effects on a network of secondary targets, including key neurotransmitter receptors and ion channels. A thorough understanding of these on- and off-target interactions, quantified by binding affinity data and characterized by detailed functional assays, is essential for the rational design of novel drugs with improved efficacy and safety profiles. The methodologies and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of Sigma-1 receptor pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 8. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sigma receptor activation inhibits voltage-gated sodium channels in rat intracardiac ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Profile of Sigma-1 Receptor Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Sigma-1 Receptor Antagonist 2, a potent and selective antagonist for the sigma-1 receptor (σ1R). This document outlines its binding affinity, selectivity, and the methodologies used for its characterization. Furthermore, it details the critical signaling pathways of the sigma-1 receptor and provides standardized experimental protocols for researchers in the field of drug development.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, specifically at the mitochondria-associated membrane (MAM).[1] It is distinct from classical G-protein coupled or ionotropic receptors and shows no sequence homology with other mammalian proteins.[2] The σ1R plays a crucial role in cellular stress responses and modulates a variety of intracellular signaling pathways, including calcium signaling, ion channel function, and unfolded protein response.[1][3][4] Its involvement in numerous physiological and pathophysiological processes, such as pain modulation, neuroprotection, and cancer, has made it a significant target for therapeutic intervention.[5][6][7]

Quantitative Pharmacological Data

The pharmacological profile of a compound is defined by its binding affinity (Ki), selectivity for its target receptor over other receptors, and its functional activity (agonist or antagonist). The following tables summarize the available quantitative data for this compound and provide a comparative context with other known sigma receptor ligands.

Table 1: Binding Affinity and Selectivity of this compound

| Compound | Target | Ki (nM) | Selectivity (σ2R/σ1R) |

| This compound | σ1 Receptor | 3.88 | 332-fold |

| σ2 Receptor | 1288 |

Data sourced from MedchemExpress.[8]

Table 2: Comparative Binding Affinities of Selected Sigma-1 Receptor Ligands

| Compound | Type | σ1R Ki (nM) | σ2R Ki (nM) | Reference |

| S1RA (E-52862) | Antagonist | 17 | >1000 | [9][10] |

| SI 1/28 | Antagonist | 6.1 | 2583 | [11] |

| Haloperidol (B65202) | Antagonist | 5.2 | - | [2] |

| BD-1047 | Antagonist | - | - | [10] |

| (+)-Pentazocine | Agonist | 4.8 | 1698 | |

| SA4503 | Agonist | 4.6 | 63.1 | [12] |

This table provides a comparative landscape of affinities for well-characterized sigma-1 receptor ligands.

Key Signaling Pathways of the Sigma-1 Receptor

The sigma-1 receptor modulates several key signaling pathways, often in response to cellular stress. As a chaperone protein, it interacts with and regulates the function of various client proteins, including ion channels and receptors. The diagram below illustrates a simplified signaling cascade involving the sigma-1 receptor and the putative mechanism of its antagonism.

Caption: Sigma-1 receptor signaling pathway and antagonist interaction.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate pharmacological characterization of novel compounds. The following sections provide methodologies for key in vitro assays.

This protocol is adapted from established methods to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[13][14]

Objective: To determine the inhibitory constant (Ki) of this compound by competitive displacement of a radiolabeled ligand.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)

-

Non-specific binding control: Haloperidol (10 µM)

-

Membrane Preparation: Guinea pig brain or liver homogenates, or cells expressing recombinant human sigma-1 receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 8.0

-

Instrumentation: Scintillation counter, 96-well filter plates, plate harvester.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of binding buffer

-

50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

-

50 µL of 10 µM haloperidol for non-specific binding.

-

50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-3 nM).

-

50 µL of membrane preparation (50-100 µg of protein).

-

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Sigma-1 receptor modulation can influence neurite outgrowth, providing a cell-based functional assay to distinguish between agonists and antagonists.

Objective: To assess the antagonist activity of this compound by its ability to block agonist-induced potentiation of neurite outgrowth.

Materials:

-

Cell Line: PC12 cells

-

Differentiation Agent: Nerve Growth Factor (NGF)

-

Sigma-1 Agonist: (+)-Pentazocine or PRE-084

-

Test Compound: this compound

-

Culture Medium: Standard PC12 cell culture medium.

-

Instrumentation: Microscope with imaging software for neurite length measurement.

Procedure:

-

Cell Plating: Plate PC12 cells in collagen-coated multi-well plates and allow them to adhere.

-

Treatment: Treat the cells with the following conditions:

-

Vehicle control

-

NGF (sub-optimal concentration, e.g., 25 ng/mL)

-

NGF + Sigma-1 Agonist (e.g., 1 µM (+)-Pentazocine)

-

NGF + Sigma-1 Agonist + this compound (at various concentrations)

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) or a general cell stain.

-

Imaging and Analysis: Acquire images using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter.

-

Data Interpretation: A sigma-1 agonist is expected to potentiate NGF-induced neurite outgrowth. An antagonist, like this compound, should block this potentiation in a dose-dependent manner.

Caption: Logical relationship of compounds in the neurite outgrowth assay.

Conclusion

This compound is a high-affinity and highly selective ligand for the sigma-1 receptor. Its pharmacological profile suggests it is a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor and holds potential for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the consistent and rigorous evaluation of this and other novel sigma-1 receptor modulators.

References

- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sigma-1 Receptor Antagonists in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling. Its involvement in a myriad of cellular processes has positioned it as a promising therapeutic target for a range of pathologies, including neuropathic pain, cancer, and neurodegenerative diseases. Antagonists of the S1R have demonstrated significant potential in modulating these conditions by interfering with key cellular signaling pathways. This technical guide provides an in-depth exploration of the role of S1R antagonists in cellular signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development in this field.

Introduction to the Sigma-1 Receptor

Initially misidentified as an opioid receptor, the S1R is now understood to be a distinct protein that modulates a variety of intracellular signaling cascades.[1] It acts as a molecular chaperone, interacting with a wide range of proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases, to regulate cellular responses to stress.[2] Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP) at the ER.[3] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with its client proteins.[2] S1R antagonists block these interactions, thereby influencing downstream signaling events.

Quantitative Data: Binding Affinities and Functional Potency of S1R Antagonists

The development of selective S1R antagonists has been crucial for elucidating the receptor's function. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of several key S1R antagonists.

Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Antagonists

| Compound | Ki (nM) for human S1R | Selectivity (S2R/S1R ratio) | Reference(s) |

| E-52862 (S1RA) | 17.0 ± 7.0 | >550 | [4][5] |

| BD-1047 | - | - | [4] |

| BD-1063 | 4.43 | - | [4] |

| Haloperidol | 2.3 | - | [6] |

| Rimcazole | - | - | [7] |

| SI 1/28 | 6.1 | 423 | [6][8] |

| WQ 1 | pKi = 10.85 | 20893 | [4] |

Table 2: Functional Potency (IC50/EC50) of S1R Antagonists in Cellular Assays

| Compound | Assay | Cell Line | IC50/EC50 | Reference(s) |

| Rimcazole | Inhibition of cell proliferation | MDA-MB-468 | 45 µM | [7] |

| IPAG | Induction of Ca2+ increase | MDA-MB-468 | 123 µM | [7] |

| IPAG | Inhibition of cell proliferation | MDA-MB-468 | 24 µM | [7] |

| Compound 1 | Inhibition of cell proliferation | SKOV-3 | - | [1] |

| Compound 2 | Inhibition of cell proliferation | SKOV-3 | 56.18 µM | [1] |

| Compound 5 | Inhibition of cell proliferation | MCF7 | 88.1 µM | [1] |

Core Signaling Pathways Modulated by S1R Antagonists

S1R antagonists impact a range of signaling pathways critical for cellular function and survival. The following sections detail their role in neuropathic pain, cancer, and neuroinflammation.

Neuropathic Pain Signaling

S1R is highly expressed in regions of the central nervous system involved in pain processing.[1] Antagonists of S1R have shown significant analgesic effects in preclinical models of neuropathic pain.[9] A key mechanism is the modulation of neuronal excitability and central sensitization. S1R antagonists can inhibit the function of various ion channels, including voltage-gated sodium and calcium channels, and NMDA receptors.[8] For instance, the S1R antagonist S1RA has been shown to dose-dependently inhibit mechanical hypersensitivity in animal models of neuropathic pain.[10]

Cancer Cell Signaling and Apoptosis

S1R is overexpressed in various cancer cell lines and is implicated in tumor cell proliferation and survival.[11][12] S1R antagonists can induce apoptosis in cancer cells through multiple mechanisms.[13] One key pathway involves the disruption of calcium homeostasis. Antagonists can trigger a rapid, sustained increase in intracellular calcium, leading to the activation of pro-apoptotic pathways.[7] Furthermore, some S1R antagonists have been shown to inhibit the PI3K/Akt survival pathway.[13]

Neuroinflammation Signaling

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. S1R is expressed in glial cells and plays a role in modulating their activation.[14] S1R antagonists can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated microglia.[14] This anti-inflammatory effect is thought to contribute to the neuroprotective properties of S1R antagonists.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

As a chaperone protein located at the MAM, S1R is a key regulator of ER stress and the UPR.[2] In cancer cells, S1R antagonists can induce ER stress, leading to apoptosis.[15] Conversely, in neurons, S1R activation can be neuroprotective by mitigating ER stress. The mechanism involves S1R's interaction with key UPR sensors like IRE1α and PERK.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of S1R antagonists in cellular signaling.

Radioligand Binding Assay for S1R

This protocol is used to determine the binding affinity (Ki) of a test compound for the S1R.

-

Materials:

-

Membrane preparation from cells or tissues expressing S1R (e.g., guinea pig brain)

-

Radioligand (e.g., --INVALID-LINK---pentazocine)

-

Test S1R antagonist

-

Non-specific binding control (e.g., haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test antagonist.

-

In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test antagonist, buffer (for total binding), or the non-specific binding control.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Western Blot Analysis of ER Stress Markers

This protocol is used to assess the induction of the UPR by S1R antagonists.

-

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

S1R antagonist

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, and anti-BiP/GRP78). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also required.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and treat with the S1R antagonist at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

-

MTS Assay for Cell Viability

This colorimetric assay is used to measure the effect of S1R antagonists on cell proliferation and viability.

-

Materials:

-

Cell line of interest

-

S1R antagonist

-

96-well plates

-

MTS reagent

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the S1R antagonist. Include untreated control wells.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of S1R antagonists on ion channel activity.

-

Materials:

-

Cells expressing the ion channel of interest (e.g., primary neurons or a cell line overexpressing a specific channel)

-

S1R antagonist

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for making patch pipettes

-

Pipette puller

-

Extracellular and intracellular recording solutions

-

-

Procedure:

-

Prepare the recording solutions and pull the patch pipettes.

-

Place the cells in the recording chamber on the microscope stage.

-

Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, apply a voltage protocol to elicit ion channel currents.

-

Record the baseline currents.

-

Perfuse the S1R antagonist onto the cell and record the changes in the ion channel currents.

-

Analyze the data to determine the effect of the antagonist on channel properties such as current amplitude, kinetics, and voltage-dependence.

-

Conclusion

Sigma-1 receptor antagonists represent a promising class of therapeutic agents with the potential to treat a wide range of disorders. Their ability to modulate multiple key cellular signaling pathways underscores their therapeutic versatility. This technical guide provides a comprehensive overview of the current understanding of the role of S1R antagonists in cellular signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. It is intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of S1R biology and translate these findings into novel clinical applications.

References

- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibodies for Western Blotting | Thermo Fisher Scientific - CL [thermofisher.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mariashumskaya.com [mariashumskaya.com]

- 12. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]

- 13. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma 1 Receptor antagonist potentiates the anti-cancer effect of p53 by regulating ER stress, ROS production, Bax levels, and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Sigma-1 Receptor Antagonists in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuropathic pain.[1] S1R antagonists have demonstrated robust efficacy in a multitude of preclinical models of neuropathic pain, including those induced by nerve injury, chemotherapy, and diabetes.[1] This technical guide provides an in-depth overview of the therapeutic potential of S1R antagonists in neuropathic pain, focusing on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Introduction: The Sigma-1 Receptor in Neuropathic Pain

The Sigma-1 receptor is a 223-amino acid transmembrane protein that is distinct from opioid and other classical neurotransmitter receptors.[2] It acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases, to modulate their function.[2] S1R is highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, such as the dorsal root ganglia (DRG) and the spinal cord.[3]

In the context of neuropathic pain, S1R plays a crucial role in the development and maintenance of central sensitization, a key mechanism underlying pain hypersensitivity.[4] Nerve injury leads to the upregulation and activation of S1R in sensory neurons.[1] Activated S1R translocates from the endoplasmic reticulum to the plasma membrane, where it interacts with and potentiates the activity of various ion channels and receptors, including N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[5][6][7] This leads to an amplification of nociceptive signaling, resulting in the characteristic symptoms of neuropathic pain, such as allodynia (pain in response to a non-painful stimulus) and hyperalgesia (exaggerated pain in response to a painful stimulus).

S1R antagonists counteract these processes by binding to the S1R and preventing its interaction with client proteins. This, in turn, dampens neuronal hyperexcitability and reduces pain hypersensitivity.[1] Notably, S1R antagonists have been shown to be effective in various animal models of neuropathic pain and have a favorable side effect profile compared to existing analgesics.[8][9]

Quantitative Data on Preclinical Efficacy of S1R Antagonists

The following tables summarize the in vitro binding affinities and in vivo efficacy of several key S1R antagonists in preclinical models of neuropathic pain.

Table 1: In Vitro Binding Affinities of Selected Sigma-1 Receptor Antagonists

| Antagonist | Receptor Binding Affinity (Ki, nM) | Selectivity | Reference(s) |

| E-52862 (S1RA/MR309) | 17.0 ± 7.0 | Selective over sigma-2 receptor and a panel of 170 other targets | [10] |

| BD-1047 | 4.6 | High selectivity over sigma-2 receptor | [1] |

| CM-304 | 0.0025 (rat brain homogenates) | >10,000-fold selective over S2R and 59 other targets | [1] |

| PW507 | 0.038 | High selectivity over sigma-2 receptor | [11] |

| SI 1/28 | Not specified, but 423-fold more selective for S1R over S2R | 423-fold vs S2R | [3] |

Table 2: In Vivo Efficacy of Sigma-1 Receptor Antagonists in Rodent Models of Neuropathic Pain

| Antagonist | Pain Model | Species | Route of Administration | Effective Dose (ED50 or effective range) | Outcome Measure | Reference(s) |

| E-52862 (S1RA/MR309) | Partial Sciatic Nerve Ligation (PSNL) | Mouse | Intraperitoneal (i.p.) | ED50 = 35.8 ± 3.4 mg/kg | Reversal of mechanical hypersensitivity | [12] |

| Spinal Cord Injury (SCI) | Mouse | Not specified | 16 and 32 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia | [13] | |

| Streptozotocin (B1681764) (STZ)-induced Diabetic Neuropathy | Rat | i.p. | 80 mg/kg (single dose), 40 mg/kg (repeated dose) | Reduction of mechanical hypersensitivity | [14][15] | |

| Chronic Constriction Injury (CCI) of Infraorbital Nerve | Rat | i.p. | 40 mg/kg (single dose), 20 and 40 mg/kg (repeated dose) | Inhibition of mechanical allodynia | [14] | |

| BD-1047 | Chronic Compression of Dorsal Root Ganglion (CCD) | Rat | Oral | 10, 30, 100 mg/kg | Suppression of mechanical and cold allodynia | |

| High-Fat Diet (HFD)-induced Neuropathy | Mouse | Intrathecal (i.t.) | Not specified | Reduction of mechanical allodynia and thermal hyperalgesia | [1] | |

| CM-304 | Chronic Constriction Injury (CCI) | Mouse | i.p. | 10-45 mg/kg | Reduction of allodynia | [8][16] |

| Cisplatin-induced Neuropathy | Mouse | i.p. | 10-45 mg/kg | Reduction of allodynia | [8][16] | |

| PW507 | STZ-induced Diabetic Neuropathy | Rat | i.p. | 20 mg/kg (chronic) | Alleviation of mechanical allodynia | [11] |

| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | i.p. | 3-45 mg/kg | Anti-allodynia | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of S1R antagonists for neuropathic pain.

Animal Models of Neuropathic Pain

This model induces a partial nerve injury that results in robust and long-lasting neuropathic pain behaviors.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Surgical Procedure:

-

Make a skin incision on the lateral surface of the mid-thigh.

-

Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Proximal to the sciatic trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch in the hind paw is observed, indicating slight compression of the nerve.

-

Close the muscle layer with sutures and the skin with wound clips or sutures.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

-

Sham Control: Perform the same surgical procedure, exposing the sciatic nerve but without placing the ligatures.

The SNI model produces a highly reproducible and long-lasting mechanical allodynia in the territory of the spared sural nerve.

-

Anesthesia: Anesthetize the mouse with a suitable anesthetic.

-

Surgical Procedure:

-

Make a small incision on the lateral side of the thigh.

-

Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Tightly ligate the common peroneal and tibial nerves with a fine suture (e.g., 7-0 silk).

-

Transect the two nerves distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.

-

Take care to leave the sural nerve intact and untouched.

-

Close the muscle and skin layers.

-

-

Sham Control: Expose the sciatic nerve and its branches without any ligation or transection.

This model mimics the painful diabetic neuropathy observed in humans.

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (e.g., 50-65 mg/kg).

-

Monitor blood glucose levels regularly (e.g., 72 hours post-injection and then weekly). Animals with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

-

Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.

Behavioral Assays for Pain Assessment

This test measures the withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus. The animal is placed on an elevated mesh floor in a clear plastic chamber.

-

Procedure:

-

Allow the animal to acclimate to the testing environment for at least 15-30 minutes.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw from below the mesh floor.

-

Begin with a filament of low force and apply it with enough pressure to cause a slight buckling. Hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula or software.

-

-

Data Analysis: The 50% paw withdrawal threshold in grams is calculated. A decrease in the withdrawal threshold indicates mechanical allodynia.[17][18][19][20]

This test measures the latency to withdraw from a radiant heat source.[21][22][23][24][25]

-

Apparatus: A radiant heat source (e.g., a high-intensity lamp) positioned beneath a glass floor on which the animal is placed in a clear chamber. The apparatus measures the time it takes for the animal to withdraw its paw.

-

Procedure:

-

Acclimatize the animal to the testing apparatus.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source. A timer starts automatically.

-

The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded.

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

-

Data Analysis: The paw withdrawal latency in seconds is recorded. A decrease in withdrawal latency indicates thermal hyperalgesia.[22]

Molecular Biology Techniques

This technique is used to visualize the localization of S1R in tissue sections.

-

Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord).

-

Post-fix the tissue in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

-

Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Cut cryosections (e.g., 10-20 µm thick) using a cryostat.

-

-

Staining Procedure:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate with a primary antibody against S1R (diluted in blocking solution) overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Wash sections in PBS.

-

Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Visualize the sections using a fluorescence or confocal microscope.

This technique is used to quantify the expression levels of S1R in tissue homogenates.

-

Sample Preparation:

-

Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord) and immediately freeze it in liquid nitrogen.

-

Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against S1R (diluted in blocking solution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Quantify the band intensity using densitometry software. Normalize the S1R signal to a loading control (e.g., β-actin or GAPDH).

-

Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons

This technique allows for the measurement of intracellular calcium dynamics in response to stimuli.[26][27][28][29][30]

-

Cell Culture:

-

Dissect dorsal root ganglia from neonatal or adult rodents.

-

Dissociate the ganglia into single cells using enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration.

-

Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture them in an appropriate medium.

-

-

Dye Loading:

-

Incubate the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[26][29]

-

Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the AM ester.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Record baseline fluorescence ratios before applying any stimulus.

-

Apply stimuli (e.g., high potassium solution to induce depolarization, or specific receptor agonists) via the perfusion system.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

The data can be calibrated to estimate the absolute intracellular calcium concentration.

-

Signaling Pathways and Mechanisms of Action

The analgesic effects of S1R antagonists are mediated through their modulation of several key signaling pathways involved in neuropathic pain.

Modulation of NMDA Receptor Function

The NMDA receptor, a glutamate-gated ion channel, is a critical player in central sensitization. S1R directly interacts with the GluN1 subunit of the NMDA receptor, and this interaction is enhanced upon S1R activation.[7] This potentiation of NMDA receptor function leads to increased calcium influx and downstream signaling cascades that contribute to neuronal hyperexcitability. S1R antagonists disrupt this interaction, thereby reducing NMDA receptor-mediated currents and dampening central sensitization.[7][31][32]

Caption: S1R modulation of NMDA receptor signaling in neuropathic pain.

Regulation of Voltage-Gated Calcium Channels (VGCCs)

S1R has been shown to directly interact with and modulate the activity of various VGCCs, including L-type calcium channels.[5][6][33] In neuropathic states, the function of these channels is often upregulated, leading to excessive calcium entry and neuronal excitability. S1R antagonists can attenuate this calcium influx by modulating the activity of VGCCs, thereby contributing to their analgesic effects.[5][6][33][34][35]

Caption: S1R regulation of voltage-gated calcium channel activity.

Interaction with Other Signaling Pathways

S1R also influences other signaling pathways relevant to neuropathic pain:

-

Inositol 1,4,5-trisphosphate (IP3) Receptors: As a chaperone at the endoplasmic reticulum, S1R can modulate IP3 receptor-mediated calcium release from intracellular stores, further impacting calcium homeostasis.

-

Brain-Derived Neurotrophic Factor (BDNF)/TrkB Signaling: S1R activation can promote BDNF secretion and enhance TrkB receptor signaling, which is involved in synaptic plasticity and neuronal survival.[36][37][38] The role of this interaction in the context of S1R antagonism for pain is still under investigation.

-

Opioid Receptors: S1R antagonists have been shown to potentiate the analgesic effects of opioids without increasing their side effects, suggesting a potential for combination therapy.[1]

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel S1R antagonist for neuropathic pain.

Caption: Preclinical evaluation workflow for a novel S1R antagonist.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of Sigma-1 receptor antagonists for the treatment of neuropathic pain. These compounds have demonstrated consistent efficacy in a variety of preclinical models by modulating key signaling pathways involved in central sensitization. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel S1R antagonists.

Future research should focus on further elucidating the complex downstream signaling cascades modulated by S1R, identifying potential biomarkers to predict treatment response, and exploring the long-term efficacy and safety of these compounds. The progression of S1R antagonists, such as E-52862, into clinical trials is a promising step towards a new class of analgesics for the millions of patients suffering from neuropathic pain.[10][39]

References

- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neoplasiaresearch.com [neoplasiaresearch.com]

- 10. E-52862 - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Repeated Sigma-1 Receptor Antagonist MR309 Administration Modulates Central Neuropathic Pain Development After Spinal Cord Injury in Mice [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sex differences in mechanical allodynia: how can it be preclinically quantified and analyzed? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Functional Assessment of Genetically Modified Infrapatellar Fat Pad Mesenchymal Stem/Stromal Cell-Derived Extracellular Vesicles (EVs): Potential Implications for Inflammation/Pain Reversal in Osteoarthritis [mdpi.com]

- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 22. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 26. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 27. moodle2.units.it [moodle2.units.it]

- 28. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 29. ionbiosciences.com [ionbiosciences.com]

- 30. protocols.io [protocols.io]

- 31. academic.oup.com [academic.oup.com]

- 32. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. iovs.arvojournals.org [iovs.arvojournals.org]

- 34. iovs.arvojournals.org [iovs.arvojournals.org]

- 35. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Relationship between Sigma-1 receptor and BDNF in the visual system - PMC [pmc.ncbi.nlm.nih.gov]

- 39. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Sigma-1 Receptor Antagonism in Alzheimer's Disease Models: A Technical Guide

Disclaimer: Direct research on the sigma-1 receptor antagonist E-52862 (S1RA-2) in specific Alzheimer's disease (AD) models is currently limited in publicly available scientific literature. This guide, therefore, synthesizes existing knowledge on the role of the sigma-1 receptor in AD pathology, data from studies on other sigma-1 receptor antagonists, and established experimental protocols in AD research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease. Primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, the S1R functions as a molecular chaperone, playing a crucial role in regulating calcium homeostasis, mitigating oxidative stress, and modulating neuroinflammation. While much of the research in the context of AD has focused on the neuroprotective effects of S1R agonists, the role of antagonists is an area of growing interest. This technical guide delves into the potential mechanisms, experimental evaluation, and therapeutic implications of S1R antagonism in preclinical models of Alzheimer's disease.

The Sigma-1 Receptor in Alzheimer's Disease Pathology

The pathology of Alzheimer's disease is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). The S1R is implicated in both of these core pathologies. A deficiency in S1R has been shown to impair neurogenesis and increase neuronal susceptibility to Aβ-mediated toxicity.[1] Conversely, the activation of S1R is suggested to be neuroprotective. However, some studies indicate that the blockade of S1R at specific time points might prevent Aβ-induced neurotoxicity by suppressing N-methyl-D-aspartate receptor (NMDAR) activity.[2] This suggests a complex, time-dependent role for S1R in the progression of AD.

Furthermore, the S1R is involved in the regulation of tau phosphorylation. It modulates the activity of cyclin-dependent kinase 5 (Cdk5), a key enzyme in tau phosphorylation, by influencing the turnover of its regulatory subunit p35.[3][4] Dysregulation of this pathway can lead to tau hyperphosphorylation and subsequent NFT formation. Therefore, antagonizing the S1R could potentially modulate these pathological processes.

Putative Mechanisms of Action for Sigma-1 Receptor Antagonists in Alzheimer's Disease

Based on the known functions of the S1R, antagonists could exert therapeutic effects in AD models through several mechanisms:

-

Modulation of Neuroinflammation: S1R antagonists may regulate the activity of microglia, the primary immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines.

-

Regulation of Neuronal Excitability: By interacting with various ion channels and neurotransmitter receptors, including the NMDA receptor, S1R antagonists could prevent the excitotoxicity often observed in AD.

-

Influence on Amyloid-beta and Tau Pathology: Through as-yet-unclear mechanisms, S1R antagonists might interfere with the aggregation of Aβ or the hyperphosphorylation of tau. Some evidence suggests that the neuroprotective effects of S1R agonists can be blocked by antagonists, indicating a direct role in these pathways.[2][5]

Preclinical Evidence for Sigma-1 Receptor Antagonists in Alzheimer's Disease Models

While direct studies on E-52862 in AD models are scarce, research on other S1R antagonists provides some insights. For instance, the antagonist BD1063 has been shown to block the effects of S1R agonists on tau phosphorylation.[3] Another antagonist, haloperidol, has been noted to obstruct the protective effects of S1R agonists against Aβ toxicity.[5] One study intriguingly found that either a deficiency in the S1R or its blockade could significantly reduce Aβ25-35-induced neuronal death.[5]

| Sigma-1 Receptor Antagonist | Alzheimer's Disease Model | Observed Effects | Reference |

| BD1063 | In vitro (neuronal cells) | Blocked the effect of S1R agonists on tau phosphorylation. | [3] |

| Haloperidol | In vitro (Aβ toxicity models) | Blocked the neuroprotective effects of S1R agonists. | [5] |

| Unspecified S1R blockade | In vivo (Aβ25-35 injection model) | Reduced Aβ25-35-induced neuronal death. | [5] |

It is crucial to note that these findings are preliminary and sometimes paradoxical, highlighting the need for more targeted research with selective antagonists like E-52862 in well-defined AD models.

Experimental Protocols for Evaluating Sigma-1 Receptor Antagonists in Alzheimer's Disease Models

The following section outlines general experimental protocols that can be adapted to assess the efficacy of S1R antagonists in various AD models.

In Vitro Assays

1. Amyloid-beta Aggregation Assays

-

Objective: To determine if the S1R antagonist can inhibit or modulate the aggregation of Aβ peptides.

-

Methodology:

-

Synthesize or purchase Aβ1-42 peptides.

-

Prepare solutions of Aβ1-42 with and without varying concentrations of the S1R antagonist.

-

Incubate the solutions under conditions that promote aggregation (e.g., 37°C with gentle agitation).

-

Monitor aggregation using techniques such as:

-

Thioflavin T (ThT) fluorescence assay: ThT binds to β-sheet structures in amyloid fibrils, resulting in a measurable increase in fluorescence.

-

Electron Microscopy (EM) or Atomic Force Microscopy (AFM): To visualize the morphology of Aβ aggregates.

-

Western Blotting or ELISA: To quantify the amount of aggregated Aβ.[6][7]

-

-

2. Tau Phosphorylation Assays

-

Objective: To assess the effect of the S1R antagonist on the phosphorylation of tau protein in a cellular context.

-

Methodology:

-

Utilize a cell line that expresses human tau, such as SH-SY5Y neuroblastoma cells or genetically modified U2OS cells.[8][9]

-

Induce tau hyperphosphorylation using agents like okadaic acid or by expressing constitutively active forms of tau kinases (e.g., GSK-3β).

-

Treat the cells with the S1R antagonist at various concentrations.

-

Lyse the cells and analyze tau phosphorylation using:

-

Cell Culture Models of Alzheimer's Disease

-

Objective: To investigate the neuroprotective effects of the S1R antagonist against Aβ-induced toxicity.

-

Methodology:

-

Culture primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y).[11][12]

-

Expose the cells to oligomeric Aβ1-42 to induce neurotoxicity.

-

Co-treat or pre-treat the cells with the S1R antagonist.

-

Assess cell viability and apoptosis using assays such as:

-

MTT or PrestoBlue assay: To measure metabolic activity as an indicator of cell viability.

-

LDH assay: To quantify cell death by measuring lactate (B86563) dehydrogenase release.

-

TUNEL staining or Caspase-3 activity assay: To detect apoptotic cells.

-

-

Animal Models of Alzheimer's Disease

-

Objective: To evaluate the in vivo efficacy of the S1R antagonist on cognitive function and AD pathology.

-

Methodology:

-

Select an appropriate animal model, such as:

-

Administer the S1R antagonist chronically (e.g., via oral gavage or osmotic minipumps).

-

Conduct behavioral tests to assess cognitive function, such as:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Novel Object Recognition Test: To assess recognition memory.

-

-

At the end of the treatment period, sacrifice the animals and collect brain tissue for histopathological and biochemical analysis:

-

Immunohistochemistry: To visualize and quantify Aβ plaques and neurofibrillary tangles.

-

ELISA: To measure the levels of soluble and insoluble Aβ and phosphorylated tau.

-